molecular formula C18H21F17 B164217 1-(Perfluoro-n-octyl)decane CAS No. 138472-76-1

1-(Perfluoro-n-octyl)decane

Cat. No. B164217
M. Wt: 560.3 g/mol
InChI Key: QHOQQFYKDKRESO-UHFFFAOYSA-N
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Description

1-(Perfluoro-n-octyl)decane is a chemical compound with the CAS Number: 138472-76-1 . Its molecular formula is C18H21F17 and it has a molecular weight of 560.34 . The IUPAC name for this compound is 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluorooctadecane .


Molecular Structure Analysis

The molecular structure of 1-(Perfluoro-n-octyl)decane includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 55 bonds, including 34 non-H bonds and 15 rotatable bonds .


Physical And Chemical Properties Analysis

1-(Perfluoro-n-octyl)decane has a boiling point of 427°C and a melting point of 52°C . The predicted density of this compound is 1.338±0.06 g/cm3 .

Scientific Research Applications

Environmental Analysis

1-(Perfluoro-n-octyl)decane is a component of perfluorinated alkyl acids (PFAAs), a group of chemicals analyzed for environmental research, particularly in water. Dasu et al. (2017) developed a novel method for the determination of PFAAs in drinking water, highlighting the importance of assessing exposure to these chemicals in epidemiological research. The method involves solid phase extraction pre-treatment and column-switching high performance liquid chromatography tandem mass spectrometry, allowing the trace level analysis of PFAAs in water samples (Dasu et al., 2017).

Industrial Applications

Perfluoro-n-octane and related compounds have been investigated for their industrial applications. A study by Requejo et al. (2016) evaluated the suitability of the ionic liquid [BMpyr][NTf2] as an extraction agent to replace traditional organic solvents in the separation of aromatic/aliphatic hydrocarbons. The study involved determining the liquid-liquid equilibrium of systems involving n-octane, n-decane, benzene, and [BMpyr][NTf2], highlighting the potential use of these compounds in industrial separations (Requejo et al., 2016).

Medical Applications

Perfluoro-n-octane is used in medical procedures, particularly in ophthalmology. Christoforidis et al. (2003) discussed the use of perfluoro-N-octane as a heavy liquid in retinal surgical procedures. It's important for medical professionals to recognize the imaging appearance of retained perfluoro-N-octane to avoid misdiagnosing it as a foreign body or vitreous hemorrhage (Christoforidis et al., 2003).

Environmental and Health Risks

Tsai (2009) discussed the environmental and health hazards of common liquid perfluoro-n-alkanes, including perfluoro-n-octane. These compounds are potent greenhouse gases and their decomposition products, such as hydrogen fluoride and perfluoroisobutylene, pose significant environmental and health risks. The study also evaluated the environmental properties of these compounds and discussed their atmospheric implications (Tsai, 2009).

Safety And Hazards

1-(Perfluoro-n-octyl)decane is classified as an irritant . It’s recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment, such as chemical impermeable gloves, is advised. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluorooctadecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F17/c1-2-3-4-5-6-7-8-9-10-11(19,20)12(21,22)13(23,24)14(25,26)15(27,28)16(29,30)17(31,32)18(33,34)35/h2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHOQQFYKDKRESO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

F(CF2)8(CH2)10H, C18H21F17
Record name Octadecane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
Explanation Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90381976
Record name 1-(Perfluoro-n-octyl)decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

560.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Perfluoro-n-octyl)decane

CAS RN

138472-76-1
Record name 1-(Perfluoro-n-octyl)decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
B Johansson, R Friman, P Denifl… - Journal of dispersion …, 2007 - Taylor & Francis
The miscibility of toluene‐perfluorooctane‐mixtures was investigated and compared to the predictions of some commonly used models. Functional surfactant precursors and …
Number of citations: 3 www.tandfonline.com

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